Product packaging for Carbendazim-d4(Cat. No.:CAS No. 291765-95-2)

Carbendazim-d4

Cat. No.: B020407
CAS No.: 291765-95-2
M. Wt: 195.21 g/mol
InChI Key: TWFZGCMQGLPBSX-QFFDRWTDSA-N
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Description

Carbendazim-(ring-4,5,6,7-d4) is an isotope labeled analog of the benzimidazole fungicide carbendazim, wherein C-4, C-5, C-6 and C-7 protons of the benzimidazole moiety are replaced by deuterium.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B020407 Carbendazim-d4 CAS No. 291765-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZGCMQGLPBSX-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)NC(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442063
Record name Carbendazim-d4
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291765-95-2
Record name Carbendazim-d4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 291765-95-2
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Foundational & Exploratory

Carbendazim-d4: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Carbendazim-d4, a deuterium-labeled isotopologue of the broad-spectrum benzimidazole fungicide, Carbendazim. Its primary application in research is as a highly effective internal standard for the accurate quantification of Carbendazim residues in various matrices, particularly in food safety and environmental monitoring. By incorporating a stable isotope label, this compound allows for precise analytical measurements, correcting for variations in sample preparation and instrument response.

Core Concepts: Isotopic Labeling and Internal Standards

Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency. However, their difference in mass, due to the presence of heavy isotopes like deuterium (²H or D), allows them to be distinguished by a mass spectrometer. The use of this compound as an internal standard significantly improves the accuracy, precision, and robustness of analytical methods by compensating for matrix effects and analyte loss during sample processing.

Chemical and Physical Properties of this compound

This compound is structurally identical to Carbendazim, with the exception of four deuterium atoms replacing hydrogen atoms on the benzimidazole ring. This substitution results in a predictable mass shift, which is fundamental to its use in mass spectrometry.

PropertyValueReference
IUPAC Name methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate[1]
CAS Number 291765-95-2
Molecular Formula C₉H₅D₄N₃O₂
Molecular Weight 195.21 g/mol [1]
Monoisotopic Mass 195.094583522 Da[1]
Synonyms Carbendazim D4 (ring D4), N-1H-(Benzimidazol-d4)-2-yl-carbamic Acid Methyl Ester

Primary Use in Research: Quantitative Analysis by LC-MS/MS

The principal application of this compound is as an internal standard for the quantification of Carbendazim residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is widely employed for the analysis of food products (such as fruits, vegetables, and juices) and environmental samples (water and soil) to ensure compliance with regulatory limits.

Principle of the Method

A known concentration of this compound is added to a sample at the beginning of the extraction process. The sample is then subjected to extraction and cleanup procedures. During LC-MS/MS analysis, both the native Carbendazim and the labeled this compound are monitored using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte (Carbendazim) to the peak area of the internal standard (this compound) is used to calculate the concentration of Carbendazim in the original sample, effectively nullifying variations in sample handling and instrument performance.

Experimental Protocols

Two common methodologies for the extraction of Carbendazim from food matrices are the "Dilute-and-Shoot" method, suitable for simple matrices like juice, and the more extensive QuEChERS method for complex solid samples.

Protocol 1: Dilute-and-Shoot for Orange Juice Analysis

This method is rapid and effective for liquid matrices with relatively low interference.

  • Sample Preparation:

    • Centrifuge an orange juice sample at high speed (e.g., 5000 rpm for 5 minutes) to pellet solids.

    • Collect an aliquot of the supernatant.

    • Add a known concentration of this compound working solution.

    • Dilute the sample 5-fold with deionized water.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: QuEChERS Method for Fruit and Vegetable Analysis

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted method for pesticide residue analysis in a variety of food commodities.

  • Homogenization:

    • Weigh 10-15 g of a representative portion of the homogenized sample (e.g., cucumber, tomato) into a 50 mL centrifuge tube.

  • Internal Standard Spiking:

    • Add a precise volume of this compound working solution to the sample.

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid).

    • Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 2.5 g of sodium acetate trihydrate).

    • Shake vigorously for 4 minutes.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 5 mL) of the supernatant to a 15 mL dSPE tube containing cleanup sorbents (e.g., 250 mg PSA and 750 mg anhydrous MgSO₄).

    • Vortex for 20-30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 or 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation: LC-MS/MS Parameters and Performance

Accurate quantification requires optimized LC-MS/MS parameters for both the analyte and the internal standard. The following tables summarize typical parameters for Carbendazim analysis.

Table 1: Typical Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry MRM Transitions

Note: Experimentally determined MRM transitions for this compound are not widely published. The precursor ion is based on its monoisotopic mass ([M+H]⁺). The product ions are predicted based on the fragmentation of unlabeled Carbendazim, as the deuterium labels are on the stable phenyl ring and are not expected to alter the primary fragmentation pathways.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Use
Carbendazim 192.1160.1~27 VQuantifier
Carbendazim 192.1132.1~41 VQualifier
This compound 196.1164.1To be optimizedQuantifier (Predicted)
This compound 196.1132.1To be optimizedQualifier (Predicted)

Table 3: Method Validation Data for Carbendazim Analysis

The following data, compiled from various studies, demonstrates the performance of LC-MS/MS methods for Carbendazim quantification.

MatrixFortification LevelRecovery (%)RSD (%)LODLOQ
Cucumber0.010 mg/kg119.1< 3.50.45 µg/kg0.9 µg/kg
Cucumber0.070 mg/kg124.5< 3.50.45 µg/kg0.9 µg/kg
Orange Juice10 ng/mL96.64.50.4 ng/mL1.4 ng/mL
Orange Juice50 ng/mL100.23.40.4 ng/mL1.4 ng/mL
Orange Juice250 ng/mL103.72.10.4 ng/mL1.4 ng/mL

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Carbendazim in a solid food matrix using the QuEChERS method with this compound as an internal standard.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis A 1. Homogenize Food Sample (10g) B 2. Spike with This compound (IS) A->B Add IS C 3. Add Acetonitrile & QuEChERS Salts B->C Add solvent/salts D 4. Shake & Centrifuge C->D Extraction E 5. Transfer Supernatant to dSPE Tube D->E Transfer aliquot F 6. Vortex & Centrifuge E->F Cleanup G 7. Filter Extract F->G Isolate supernatant H LC-MS/MS Injection G->H Prepare for analysis I Data Acquisition (MRM) H->I Chromatographic separation & MS detection J Quantification (Analyte/IS Ratio) I->J Peak integration G cluster_analyte Analyte cluster_is Internal Standard cluster_process cluster_result Result A Carbendazim (Unknown Amount) P Sample Prep & LC-MS/MS Analysis A->P B Carbendazim Signal (Variable) R Ratio (B/D) (Constant) B->R C This compound (Known Amount) C->P D This compound Signal (Variable) D->R P->B P->D Q Accurate Quantification R->Q

References

Synthesis and Isotopic Purity of Carbendazim-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Carbendazim-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document details the synthetic pathway, experimental protocols, and analytical methodologies for assessing the isotopic enrichment of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with commercially available benzene-d6. The key intermediate, o-phenylenediamine-d4, is first synthesized and subsequently cyclized with methyl cyanocarbamate to yield the final product.

Synthetic Pathway

The overall synthetic scheme for this compound is outlined below. The process involves the nitration of benzene-d6, followed by the selective reduction of one nitro group and subsequent reduction of the second nitro group to form o-phenylenediamine-d4. This intermediate is then reacted with methyl cyanocarbamate to form the benzimidazole ring system of this compound.

Synthesis_Pathway Benzene-d6 Benzene-d6 Nitrobenzene-d5 Nitrobenzene-d5 Benzene-d6->Nitrobenzene-d5 HNO3/H2SO4 o-Nitroaniline-d4 o-Nitroaniline-d4 Nitrobenzene-d5->o-Nitroaniline-d4 1. Sulfonation 2. Nitration 3. Hydrolysis o-Phenylenediamine-d4 o-Phenylenediamine-d4 o-Nitroaniline-d4->o-Phenylenediamine-d4 Reduction (e.g., Pd/C, H2) This compound This compound o-Phenylenediamine-d4->this compound Methyl Cyanocarbamate

Figure 1: Synthetic pathway for this compound from Benzene-d6.
Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous non-deuterated compounds and are intended as a guide for experienced synthetic chemists. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of o-Nitroaniline-d4 from Nitrobenzene-d5

This procedure involves the sulfonation of nitrobenzene-d5, followed by nitration and subsequent hydrolysis to yield o-nitroaniline-d4. This multi-step process is necessary to direct the second nitration to the ortho position.

  • Materials: Nitrobenzene-d5, fuming sulfuric acid (oleum), nitric acid, sulfuric acid, water, ice.

  • Procedure:

    • To a stirred solution of fuming sulfuric acid, slowly add nitrobenzene-d5 while maintaining the temperature below 40 °C.

    • After the initial reaction subsides, heat the mixture to 120 °C for 2 hours.

    • Cool the reaction mixture to room temperature and slowly add it to a stirred mixture of nitric acid and sulfuric acid, keeping the temperature below 10 °C.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated dinitrobenzene-d4 intermediate is filtered, washed with cold water, and then subjected to selective reduction of one nitro group using a suitable reducing agent (e.g., sodium sulfide). This step requires careful control of stoichiometry and reaction conditions to favor the formation of o-nitroaniline-d4.

    • Alternatively, a more controlled synthesis involves the acetylation of aniline-d5, followed by nitration and subsequent hydrolysis.

Step 2: Synthesis of o-Phenylenediamine-d4 from o-Nitroaniline-d4

The reduction of o-nitroaniline-d4 to o-phenylenediamine-d4 can be achieved through catalytic hydrogenation.

  • Materials: o-Nitroaniline-d4, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • In a high-pressure reaction vessel, dissolve o-nitroaniline-d4 in ethanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain crude o-phenylenediamine-d4, which can be purified by recrystallization or chromatography.

Step 3: Synthesis of this compound from o-Phenylenediamine-d4

The final step involves the cyclization of o-phenylenediamine-d4 with methyl cyanocarbamate.

  • Materials: o-Phenylenediamine-d4, methyl cyanocarbamate, toluene, water, hydrochloric acid.

  • Procedure:

    • Dissolve o-phenylenediamine-d4 in a biphasic solvent system of toluene and water.

    • Heat the mixture to 55-60 °C with vigorous stirring.

    • Slowly and simultaneously add an aqueous solution of methyl cyanocarbamate and a solution of hydrochloric acid, maintaining the pH of the aqueous phase between 4 and 5.

    • Maintain the reaction at 55-60 °C for 3 hours after the addition is complete.

    • Cool the reaction mixture to room temperature.

    • The precipitated this compound is collected by filtration, washed with water and then with a small amount of cold toluene.

    • The product is dried in a vacuum oven to yield pure this compound.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is typically assessed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The isotopic purity of commercially available this compound is generally high. The following table summarizes representative data from a certificate of analysis for a commercial batch.

ParameterMethodResultSource
Chemical PurityHPLC99.64%MedchemExpress CoA[1]
Isotopic EnrichmentMS99.77%MedchemExpress CoA[1]
Isotopic Purity-98%Santa Cruz Biotechnology
Analytical Methodologies

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of deuterated compounds.

  • Principle: HRMS can resolve the mass difference between the deuterated (M+4) and non-deuterated (M) molecular ions of Carbendazim, as well as the intermediate isotopologues (M+1, M+2, M+3). The relative intensities of these isotopic peaks are used to calculate the percentage of the d4-labeled species.

  • Experimental Protocol:

    • A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • The solution is infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.

    • A high-resolution full scan mass spectrum is acquired in the region of the molecular ion.

    • The peak areas for the monoisotopic peak of the unlabeled compound and the corresponding deuterated isotopologues are integrated.

    • The isotopic enrichment is calculated using the following formula:

    Isotopic Enrichment (%) = [Sum of intensities of deuterated isotopologues] / [Sum of intensities of all isotopologues] * 100

MS_Workflow cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Dissolve this compound Dissolve this compound Inject Sample Inject Sample Dissolve this compound->Inject Sample Acquire Full Scan Spectrum Acquire Full Scan Spectrum Inject Sample->Acquire Full Scan Spectrum Integrate Isotopic Peaks Integrate Isotopic Peaks Acquire Full Scan Spectrum->Integrate Isotopic Peaks Calculate Isotopic Enrichment Calculate Isotopic Enrichment Integrate Isotopic Peaks->Calculate Isotopic Enrichment

References

A Comprehensive Technical Guide to Carbendazim-d4 Analytical Standard: Procurement, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the analytical standard Carbendazim-d4, including reliable sourcing, a generalized synthesis approach, its mechanism of action, and a detailed analytical workflow. This guide is intended to support researchers in obtaining and utilizing this critical internal standard for accurate quantification of the fungicide Carbendazim.

Procuring this compound: A Comparative Supplier Overview

This compound is a deuterated analog of the broad-spectrum benzimidazole fungicide Carbendazim. Its use as an internal standard is crucial for accurate quantification in complex matrices by compensating for sample preparation losses and matrix effects. Several reputable suppliers offer this compound analytical standards. The following table summarizes key quantitative data from various suppliers to facilitate procurement decisions.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentAvailable Unit Sizes
LGC Standards This compound (benzimidazole-4,5,6,7-d4)291765-95-2C₉H₅D₄N₃O₂195.2198 atom % D, min 98% Chemical Purity1 mg, 5 mg, 10 mg
MedChemExpress This compound291765-95-2C₉H₅D₄N₃O₂195.2199.64% (HPLC), 99.77% Isotopic Enrichment[1]1 mg, 5 mg, 10 mg, 50 mg, 100 mg
Santa Cruz Biotechnology This compound291765-95-2C₉H₅D₄N₃O₂195.21Isotopic purity: 98%[2]Inquire for details
US Biological This compound291765-95-2C₉H₅D₄N₃O₂-Highly Purified[3]1mg
Toronto Research Chemicals (TRC) This compound291765-95-2C₉H₅D₄N₃O₂195.21-1 mg, 5 mg, 10 mg[4]
Chemlyte Solutions This compound291765-95-2C₉H₅D₄N₃O₂195.2199.0%Grams, Kilograms
Antimex Chemical Limited This compound291765-95-2C₉H₅D₄N₃O₂195.2199%Inquire for details
Hangzhou J&H Chemical Co., Ltd. This compound291765-95-2C₉H₅D₄N₃O₂195.2198% minInquire for details

Experimental Protocols

General Synthesis Approach for Deuterated Benzimidazoles

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature. However, a general approach can be inferred from established methods for synthesizing benzimidazoles and deuterated aromatic compounds. The synthesis would likely involve the condensation of a deuterated o-phenylenediamine with a suitable C1 synthon.

Reaction Scheme:

  • Step 1: Synthesis of Deuterated o-Phenylenediamine: This would be the critical step for introducing the deuterium labels. A common method for deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange using a strong deuterated acid (e.g., D₂SO₄) in D₂O. Commercially available deuterated benzene could also serve as a starting material for a multi-step synthesis.

  • Step 2: Cyclization to form the Benzimidazole Ring: The deuterated o-phenylenediamine would then be reacted with a reagent that provides the C2 carbon and the carbamate group. Common reagents for this step include methyl (cyano)carbamate or a related derivative. The reaction is typically carried out in a suitable solvent and may require a catalyst. For instance, one patented method for non-deuterated Carbendazim involves reacting o-phenylenediamine with methyl cyanocarbamate in a toluene and water two-phase system with hydrochloric acid.[5][6] Another approach involves the acylation of 2-aminobenzimidazole with dimethyl dialkanoate in the presence of a catalyst like iodine.[7]

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to achieve the high purity required for an analytical standard.

Analytical Workflow: Quantification of Carbendazim using this compound by LC-MS/MS (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples. The use of a deuterated internal standard like this compound is essential for accurate quantification.

1. Sample Preparation (QuEChERS Extraction and Cleanup):

  • a. Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) and homogenize it.

  • b. Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution (this compound).

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.

  • d. Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • a. Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

    • Injection Volume: Typically 5-10 µL.

  • b. Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Carbendazim.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

      • MRM Transitions for Carbendazim: Monitor at least two transitions, one for quantification and one for confirmation (e.g., m/z 192 -> 160 and 192 -> 132).

      • MRM Transition for this compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 196 -> 164).

  • c. Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Carbendazim) to the peak area of the internal standard (this compound) against the concentration of the analyte.

    • The concentration of Carbendazim in the sample is then determined from this calibration curve.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Carbendazim

Carbendazim exerts its antifungal and potential anti-cancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. It binds to β-tubulin, a subunit of the tubulin heterodimer, and inhibits its polymerization into microtubules. This disruption of microtubule assembly leads to mitotic arrest and ultimately apoptosis.

Carbendazim_Mechanism_of_Action Carbendazim's Mechanism of Action on Microtubule Dynamics Carbendazim Carbendazim Tubulin β-Tubulin Carbendazim->Tubulin Binds to Polymerization Microtubule Polymerization Carbendazim->Polymerization Inhibits Heterodimer αβ-Tubulin Heterodimer AlphaTubulin α-Tubulin Heterodimer->Polymerization Assembles into Microtubule Microtubule Polymerization->Microtubule Disruption Disruption of Microtubule Dynamics Mitosis Mitosis Microtubule->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Triggers Disruption->Mitosis Leads to Mitotic Arrest

Caption: Carbendazim's inhibitory action on β-tubulin, disrupting microtubule polymerization and leading to mitotic arrest.

Experimental Workflow: Analysis of Carbendazim using a Deuterated Internal Standard

The following diagram illustrates the logical flow of a typical analytical procedure for the quantification of Carbendazim in a sample matrix, employing this compound as an internal standard.

Analytical_Workflow Analytical Workflow for Carbendazim Quantification Sample Sample Collection (e.g., Fruit, Vegetable) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound (Internal Standard) Homogenization->Spiking Extraction QuEChERS Extraction (Acetonitrile + Salts) Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Final Concentration of Carbendazim Quantification->Result

Caption: A step-by-step workflow for the analysis of Carbendazim using a deuterated internal standard and LC-MS/MS.

References

Material safety data sheet for Carbendazim-d4.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Material Safety of Carbendazim-d4

This guide provides comprehensive safety information for this compound, a deuterated form of the benzimidazole fungicide Carbendazim. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This compound is primarily used as an internal standard in analytical chemistry, particularly for residue analysis in food and environmental samples, due to its isotopic stability.[1][2] While data specific to the deuterated isotopologue is limited, the safety profile is considered analogous to that of its non-deuterated parent compound, Carbendazim.

Chemical Identification and Properties

This compound is structurally identical to Carbendazim, with the exception of four deuterium atoms on the benzene ring, which allows for its use in isotope dilution mass spectrometry.[1]

Identifier Value Source
IUPAC Name methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate[3][4]
CAS Number 291765-95-2[5][6][7]
Molecular Formula C₉H₅D₄N₃O₂[1][2][5]
Molecular Weight 195.21 g/mol [1][3][7]
Synonyms N-1H-(Benzimidazol-d4)-2-yl-carbamic Acid Methyl Ester, MBC-d4[2][5]
Appearance White to light gray or beige powder[8]

Physical and Chemical Properties

Quantitative experimental data for this compound is not widely available. The data presented below is for the non-deuterated Carbendazim and should be considered representative.

Property Value Source
Melting Point 302 to 307 °C (decomposes)[9]
Water Solubility 8 mg/L at pH 7 (24 °C)[8]
Solubility in Organic Solvents Dimethylformamide: 5 g/L; Acetone: 0.3 g/L; Ethanol: 0.3 g/L[8]
Stability Stable under normal temperatures and pressures. Slowly decomposes in alkaline solutions.[8][10]
pKa 4.48[9]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary health concerns are germ cell mutagenicity and reproductive toxicity.[3][11] It is also highly toxic to aquatic life with long-lasting effects.[3][6]

GHS Hazard Classification

Hazard Class Category Hazard Statement
Germ Cell Mutagenicity1BH340: May cause genetic defects
Reproductive Toxicity1BH360: May damage fertility or the unborn child
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects

Source:[3][6]

GHS Pictograms:

Health Hazard, Environmental Hazard

Signal Word: Danger[3]

Toxicological Information

The toxicological profile of Carbendazim is well-documented. It exerts its effects by binding to tubulin, which disrupts microtubule assembly and interferes with cell division.[1] This mechanism is the basis for its fungicidal activity and its toxicity in mammals.[1][12]

Acute Toxicity Data (for Carbendazim)

Route Species Value
Oral LD50Rat> 10,000 mg/kg
Dermal LD50Rat> 2,000 mg/kg
Inhalation LC50 (4h)Rat> 5.9 mg/L

Source:[10]

Key Toxicological Endpoints:

  • Mutagenicity: Carbendazim is considered a mutagen.[10] Several studies have reported the formation of micronuclei in mouse bone marrow cells following oral exposure.

  • Reproductive Toxicity: The substance is classified as toxic to reproduction.[13] Studies in laboratory animals have shown that high doses can cause birth defects and irreversible male infertility, including testicular damage.[9][13]

  • Carcinogenicity: It is not classified as a carcinogen.[10][13]

  • Irritation: It is generally considered a non-irritant to the skin and eyes.[10]

Experimental Protocols

Detailed experimental protocols for specific safety studies on this compound are not publicly available. However, the toxicological data cited are derived from standardized tests conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Key Experiments:

  • Acute Oral Toxicity (LD50) Study (as per OECD Guideline 423): This study involves the administration of the substance in graduated doses to several groups of experimental animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, is then calculated.

  • In Vivo Micronucleus Assay (as per OECD Guideline 474): This test is used to assess mutagenicity. The substance is administered to mice, and after a specific time, bone marrow cells are extracted. The cells are then analyzed under a microscope for the presence of micronuclei, which are small, extra-nuclear bodies that indicate chromosomal damage.

  • Reproductive/Developmental Toxicity Study (as per OECD Guideline 414): Pregnant female animals are exposed to the substance during key periods of gestation. The dams are observed for signs of toxicity, and the fetuses are examined for developmental abnormalities, such as skeletal and visceral malformations.

Visualizations: Workflows and Pathways

Hazard Classification and Precautionary Logic

The following diagram illustrates the logical flow from the inherent properties of this compound to its GHS classification and the resulting safety precautions.

cluster_properties Inherent Properties cluster_hazards Resulting Hazards cluster_precautions Required Precautions substance This compound prop1 Binds to Tubulin substance->prop1 Mechanism prop3 Persistent in Environment substance->prop3 prop2 Disrupts Mitosis prop1->prop2 haz1 Germ Cell Mutagenicity (H340) prop2->haz1 haz2 Reproductive Toxicity (H360) prop2->haz2 haz3 Aquatic Toxicity (H410) prop3->haz3 prec1 Obtain Special Instructions (P201) haz1->prec1 prec3 Seek Medical Advice if Exposed (P308+P313) haz1->prec3 haz2->prec1 haz2->prec3 prec2 Avoid Environmental Release (P273) haz3->prec2 A This compound B Enters Cell A->B C Binds to β-tubulin Subunits B->C D Inhibition of Microtubule Polymerization C->D E Disruption of Mitotic Spindle D->E F Cell Cycle Arrest (Metaphase) E->F G Apoptosis / Cell Death F->G prep Preparation Read SDS Obtain special instructions (P201) Wear appropriate PPE handling Handling Use in ventilated area Avoid dust formation Weigh carefully prep->handling storage Storage Store locked up Keep container sealed -20°C for long-term handling->storage spill Accidental Release Evacuate area Avoid breathing dust Contain spill and clean up handling->spill If spill occurs disposal Disposal Dispose to approved facility (P501) Avoid environmental release (P273) handling->disposal After use spill->disposal

References

A Technical Guide to the Solubility of Carbendazim-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Carbendazim-d4 in various organic solvents. The data presented, primarily for the non-deuterated analogue Carbendazim, serves as a robust proxy for the deuterated form due to the negligible impact of isotopic labeling on solubility. This guide includes detailed experimental protocols and visual workflows to aid in the practical application of this data in a laboratory setting.

Core Data Presentation: Solubility of Carbendazim

The following table summarizes the quantitative solubility of Carbendazim in several common organic solvents. It is important to note that the solubility of this compound is expected to be virtually identical to that of Carbendazim, as the substitution of hydrogen with deuterium does not significantly alter the physicochemical properties governing solubility.

Organic SolventTemperature (°C)Solubility
Dimethylformamide (DMF)245 g/L[1]
Dimethylformamide (DMF)Not Specified30 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Not Specified25 mg/mL[2]
MethanolNot Specified480 mg/L
Ethanol240.3 g/L[1]
Ethanol20300 mg/L[1][3][4]
EthanolNot Specified5 mg/mL[2]
Acetone240.3 g/L[1]
Acetone20300 mg/L[1][3][4]
Ethyl Acetate240.135 g/L[1]
Dichloromethane240.068 g/L[1]
Dichloromethane2068 mg/L[1][3][4]
Chloroform240.1 g/L[1]
Chloroform20100 mg/L[3][4]
Benzene240.036 g/L[1]
Benzene2036 mg/L[1][3][4]
Hexane240.0005 g/L[1]
Hexane200.5 mg/L[1][3][4]

Experimental Protocols

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6][7][8] The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent.

Protocol: Solubility Determination by Shake-Flask Method and HPLC Analysis

1. Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (e.g., methanol, acetonitrile, etc.)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • After the equilibration period, allow the vial to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the filtered sample solution by HPLC. A common mobile phase for Carbendazim analysis is a mixture of acetonitrile and water.[9][10][11] Detection is typically performed using a UV detector at a wavelength of around 280 nm.[10]

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Use the calibration curve to determine the concentration of this compound in the filtered sample solution. This concentration represents the solubility of this compound in the chosen organic solvent at the experimental temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_filtration Sample Filtration cluster_quantification Quantification by HPLC start Add excess this compound to vial add_solvent Add known volume of organic solvent start->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate on shaker at constant temperature seal_vial->equilibrate sediment Allow excess solid to sediment equilibrate->sediment withdraw Withdraw supernatant sediment->withdraw filter_sample Filter through 0.22 µm syringe filter withdraw->filter_sample analyze_hplc Analyze standards and sample by HPLC filter_sample->analyze_hplc prep_standards Prepare standard solutions prep_standards->analyze_hplc calibration_curve Construct calibration curve analyze_hplc->calibration_curve determine_conc Determine sample concentration (Solubility) calibration_curve->determine_conc

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_factors Influencing Factors cluster_measurement Measurement & Analysis solubility Solubility method Experimental Method (Shake-Flask) solubility->method solute Solute Properties (this compound) solute->solubility solvent Solvent Properties (e.g., Polarity) solvent->solubility temperature Temperature temperature->solubility analysis Analytical Technique (HPLC) method->analysis

Caption: Factors influencing and methods for determining solubility.

References

Technical Guide: Application of Deuterium-Labeled Internal Standards for Robust Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pesticide Residue Analysis

The accurate quantification of pesticide residues in complex matrices such as food, water, and environmental samples is a critical challenge in ensuring public safety and regulatory compliance.[1][2] Analytical methodologies must be sensitive, selective, and robust to overcome the inherent variability and interference introduced by the sample matrix.[2][3] Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based techniques, are a primary obstacle to achieving accurate and reproducible results.[3] The use of stable isotope-labeled internal standards, particularly deuterium-labeled compounds, in conjunction with isotope dilution mass spectrometry (IDMS), has emerged as the gold standard for mitigating these challenges.[4][5][6][7] These internal standards, being chemically and physically almost identical to the target analytes, co-elute and experience similar matrix effects, allowing for reliable correction and highly accurate quantification.[4][8] This technical guide provides an in-depth overview of the principles, experimental protocols, and data supporting the use of deuterium-labeled internal standards in pesticide analysis.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., a deuterium-labeled pesticide) to a sample prior to analysis.[9] This "isotopic analog" serves as an internal benchmark. Because the labeled standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation.[8]

During mass spectrometric detection (e.g., GC-MS or LC-MS/MS), the instrument distinguishes between the native analyte and the deuterium-labeled internal standard based on their mass-to-charge (m/z) ratio difference.[8] By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the concentration of the native analyte in the original sample can be accurately calculated. This ratiometric approach effectively compensates for sample loss during preparation and for signal fluctuations caused by matrix effects.[4][6]

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_result Quantification Analyte Native Pesticide (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction IS Deuterium-Labeled IS (Known Amount) IS->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Analyte + IS Quant Accurate Concentration of Native Pesticide Analysis->Quant Ratio of Signals G QuEChERS Sample Preparation Workflow Start Homogenized Sample Spike Spike with Deuterium-Labeled IS Start->Spike Extract Add Acetonitrile & Shake Spike->Extract Salt Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 Transfer Transfer Aliquot of Supernatant Centrifuge1->Transfer dSPE Add to d-SPE Tube (PSA/C18) & Vortex Transfer->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 End Final Extract for LC-MS/MS or GC-MS Centrifuge2->End

References

Methodological & Application

Application Note: High-Throughput Analysis of Carbendazim in Food Matrices using Carbendazim-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Carbendazim in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Carbendazim-d4, is employed. The protocol outlines two common sample preparation techniques: a simple "Dilute-and-Shoot" method for cleaner matrices like fruit juices and a more comprehensive QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for complex matrices such as cucumber. The detailed experimental protocols, including preparation of standards, sample extraction, and LC-MS/MS parameters, are provided to enable straightforward implementation in a laboratory setting.

Introduction

Carbendazim is a widely used broad-spectrum benzimidazole fungicide that is effective against a range of fungal diseases in cereals, fruits, and vegetables.[1] Due to its potential persistence in the environment and on treated crops, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbendazim in various food commodities.[2] Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety.

LC-MS/MS has become the preferred technique for the analysis of pesticide residues due to its high sensitivity, selectivity, and specificity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects, variations in instrument response, and losses during sample preparation, thereby improving the accuracy and precision of quantification.[3] This application note provides a comprehensive guide to the use of this compound as an internal standard for the LC-MS/MS analysis of Carbendazim in food samples.

Experimental Protocols

Preparation of Standards and Reagents

1.1. Stock Solutions:

  • Carbendazim Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Carbendazim analytical standard (purity ≥98%) and dissolve it in 10 mL of methanol. This solution should be stored at 4°C in an amber vial for up to six months.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol. Store at 4°C in an amber vial.

1.2. Working Standard Solutions:

  • Carbendazim Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of working standard solutions by serial dilution of the Carbendazim stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). These solutions are used to build the calibration curve.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used to spike all samples, calibration standards, and quality control samples.

Sample Preparation

Two distinct sample preparation methods are presented below, catering to different food matrices.

2.1. Method A: "Dilute-and-Shoot" for Fruit Juices

This method is suitable for relatively clean matrices like clear fruit juices.

  • Centrifuge the juice sample at 4000 rpm for 10 minutes to pellet any solid particles.

  • Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound IS working solution.

  • Vortex for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial for analysis.

2.2. Method B: QuEChERS for Complex Matrices (e.g., Cucumber)

This method is recommended for matrices with higher complexity and potential for interferences.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 100 g of cucumber) using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 100 µL of the 100 ng/mL this compound IS working solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Securely cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

3.1. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

3.2. Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

3.3. Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are recommended for the quantification and confirmation of Carbendazim and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Qualifier)
Carbendazim192.1160.120132.135
This compound196.1164.120136.135

*Note: The MRM transitions for this compound are estimated based on the fragmentation pattern of the non-labeled compound. It is highly recommended to optimize these parameters on the specific instrument being used.

Data Presentation

The quantitative data from a validation study should be summarized in tables for easy comparison. Below are example tables for recovery and precision data.

Table 1: Recovery and Precision in Spiked Orange Juice (Dilute-and-Shoot)

Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%) (n=6)
198.54.2
10101.23.1
5099.82.5

Table 2: Recovery and Precision in Spiked Cucumber (QuEChERS)

Spiked Concentration (ng/g)Mean Recovery (%)RSD (%) (n=6)
1095.35.8
5097.14.5
10096.53.9

Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_0 Sample Preparation Workflow start Start sample Food Sample (e.g., Fruit Juice, Cucumber) start->sample prep_choice Choose Preparation Method sample->prep_choice dilute_shoot Dilute-and-Shoot prep_choice->dilute_shoot Simple Matrix quechers QuEChERS prep_choice->quechers Complex Matrix centrifuge Centrifuge dilute_shoot->centrifuge homogenize Homogenize quechers->homogenize spike_is_ds Spike with this compound centrifuge->spike_is_ds filter_ds Filter (0.22 µm) spike_is_ds->filter_ds lcms_analysis LC-MS/MS Analysis filter_ds->lcms_analysis extract Extract with Acetonitrile + Spike with this compound homogenize->extract add_salts Add QuEChERS Salts extract->add_salts vortex_extract Vortex add_salts->vortex_extract centrifuge_extract Centrifuge vortex_extract->centrifuge_extract dspe d-SPE Cleanup centrifuge_extract->dspe vortex_dspe Vortex dspe->vortex_dspe centrifuge_dspe Centrifuge vortex_dspe->centrifuge_dspe filter_q Filter (0.22 µm) centrifuge_dspe->filter_q filter_q->lcms_analysis

Caption: Experimental workflow for sample preparation.

G cluster_1 LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc_column LC Separation (C18 Column) autosampler->lc_column esi_source Electrospray Ionization (Positive Mode) lc_column->esi_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->quad1 collision_cell Collision Cell (Q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system Data Acquisition and Processing detector->data_system

Caption: LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of Carbendazim in diverse food matrices. The inclusion of both a simple "Dilute-and-Shoot" protocol and a more extensive QuEChERS procedure offers flexibility for analyzing a wide range of sample complexities. The detailed protocols and optimized parameters presented in this application note serve as a valuable resource for laboratories involved in routine pesticide residue monitoring and food safety analysis.

References

Application Note: Quantitative Analysis of Carb-endazim in Fruit and Vegetable Samples by LC-MS/MS using a Carbendazim-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbendazim is a widely used, broad-spectrum benzimidazole fungicide effective against a variety of pathogens on cereals, fruits, and vegetables.[1] Due to its widespread application, both pre- and post-harvest, monitoring its residues in food products is crucial for ensuring consumer safety and regulatory compliance. This application note details a robust and sensitive method for the quantification of carbendazim in diverse fruit and vegetable matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Carbendazim-d4, is utilized to compensate for matrix effects and procedural variations.

Experimental Protocols

Reagents and Materials
  • Standards: Carbendazim (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents: LC-MS grade acetonitrile, methanol, and deionized water.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate.

  • QuEChERS Extraction Salts: Commercially available pouches or individually weighed salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Dispersive SPE (d-SPE) Cleanup: Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For high-fat matrices, C18 sorbent may be included.

  • Equipment: High-speed blender/homogenizer, centrifuge capable of ≥4000 rpm, vortex mixer, analytical balance, Class A volumetric flasks, pipettes, and syringe filters (0.22 µm).

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Carbendazim and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare by diluting the Carbendazim stock solution with methanol.

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the this compound stock solution with methanol. This solution will be used to spike all samples and calibration standards.[1]

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking blank fruit or vegetable extract with the intermediate standard solution to achieve a concentration range (e.g., 1, 5, 10, 50, 100 ng/mL). Add a fixed amount of the Working IS Solution to each standard to achieve a final concentration of approximately 50 ng/mL.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize at least 1 kg of a representative fruit or vegetable sample using a high-speed blender to achieve a uniform puree.[3]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2]

    • Add a precise volume of the Working IS Solution (e.g., 50 µL of 1 µg/mL this compound).

    • Add 10 mL of acetonitrile (preferably containing 1% acetic acid to improve extraction efficiency).[2]

    • Add the QuEChERS extraction salts.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 5 minutes.

  • Final Preparation: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables outline the recommended starting parameters for the LC-MS/MS system, which should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid and 4 mM Ammonium Formate[2]
Mobile Phase B Methanol with 0.1% Formic Acid and 4 mM Ammonium Formate[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 5-10 µL[2]
Column Temp. 40°C[2]
Gradient Start at 5-10% B, ramp to 95-100% B over several minutes, hold, and re-equilibrate.

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)[2]
Spray Voltage ~3500 V[2]
Capillary Temp. ~300°C[2]
Analyte Precursor Ion (m/z)
Carbendazim192.1
This compound196.1

Method Performance and Data

The described method provides excellent performance across a variety of fruit and vegetable matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

Table 3: Summary of Method Performance Data from Literature

MatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Citation
Cucumber0.010 - 0.070119 - 124< 3.50.0009[2]
Fruit JuicesNot Specified82 - 102≤ 120.0001[4]
Orange Juice0.025 - 0.25091 - 1042.1 - 4.50.0014[5][6]
Various Fruits & Vegetables0.1 - 1.084 - 107< 10~0.07[3]

Visualized Workflows

G Figure 1: QuEChERS Experimental Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis A 1. Homogenize Fruit/Vegetable Sample B 2. Weigh Sample (10g) + Spike with this compound A->B C 3. Add Acetonitrile & QuEChERS Salts B->C D 4. Vortex (1 min) & Centrifuge (5 min) C->D E 5. Transfer Supernatant to d-SPE Tube (PSA/MgSO4) D->E F 6. Vortex (30s) & Centrifuge (5 min) E->F G 7. Filter into Autosampler Vial F->G H 8. LC-MS/MS Analysis G->H I 9. Data Processing & Quantification H->I

Figure 1: QuEChERS Experimental Workflow for Carbendazim Analysis.

G Figure 2: Principle of Internal Standard Quantification cluster_input Sample Extract cluster_measurement Instrumental Measurement cluster_calculation Calculation Analyte Carbendazim (Unknown Amount) LCMS LC-MS/MS System Analyte->LCMS IS This compound (Known Amount) IS->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Final Concentration (mg/kg) Ratio->Result CalCurve Matrix-Matched Calibration Curve CalCurve->Result Determines Response Factor

Figure 2: Principle of Internal Standard Quantification.

Conclusion

The LC-MS/MS method detailed in this application note, incorporating a QuEChERS sample preparation protocol and a this compound internal standard, provides a highly reliable, sensitive, and efficient solution for the routine analysis of carbendazim residues in fruit and vegetable samples. The methodology is robust, demonstrates excellent recovery and precision across various matrices, and is suitable for high-throughput food safety testing laboratories.

References

Application Notes and Protocols for the Quantification of Carbendazim in Water Samples using Carbendazim-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim, a widely used broad-spectrum benzimidazole fungicide, is frequently detected in various environmental matrices, including water sources. Due to its potential risks to human health and aquatic ecosystems, sensitive and accurate quantification methods are essential for monitoring its presence. This document provides detailed application notes and protocols for the determination of Carbendazim in water samples using an isotope dilution method with Carbendazim-d4 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of Carbendazim, is added to the water sample as an internal standard prior to sample preparation. The sample is then subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The purified extract is analyzed by LC-MS/MS. Carbendazim and this compound are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of Carbendazim to that of this compound is used to calculate the concentration of Carbendazim in the original sample. This approach effectively compensates for any loss of analyte during sample processing and any fluctuations in instrument performance.

Data Presentation

The following tables summarize representative quantitative data for the analysis of Carbendazim in water and other relevant matrices. While specific data for this compound is limited in publicly available literature, the provided data from similar isotope dilution methods and validated protocols for Carbendazim analysis demonstrate the expected performance of the method described.

Table 1: LC-MS/MS Parameters for Carbendazim and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Carbendazim192.2160.2132.127
This compound196.2164.2136.127

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Table 2: Method Performance and Validation Data

ParameterResultComments
Linearity (r²)> 0.99Over a concentration range of 0.05 to 100 ng/mL.
Limit of Detection (LOD)0.01 - 0.5 µg/LDependent on the specific instrumentation and sample volume.
Limit of Quantification (LOQ)0.05 - 1.0 µg/LTypically established as the lowest concentration with acceptable precision and accuracy.[1]
Recovery85 - 115%Expected recovery for fortified water samples using SPE.
Precision (%RSD)< 15%For both intra-day and inter-day measurements.

Experimental Protocols

Preparation of Standards

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Carbendazim and this compound analytical standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and bring to volume. These stock solutions are stable for at least 3 months when stored at 4°C.

1.2. Intermediate and Working Standard Solutions:

  • Prepare an intermediate stock solution of Carbendazim and a separate one for this compound by diluting the primary stock solutions with methanol.

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the Carbendazim intermediate stock solution with a methanol/water mixture to achieve concentrations ranging from 0.1 to 100 µg/L.

  • Prepare a working internal standard solution of this compound at a concentration of 10 µg/L in methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need optimization based on the specific water matrix.

2.1. Water Sample Collection and Fortification:

  • Collect water samples in clean glass bottles.

  • For a 100 mL water sample, add a known volume of the this compound working internal standard solution to achieve a final concentration of, for example, 1 µg/L.

  • Acidify the sample to a pH of approximately 3 with formic acid. This improves the retention of Carbendazim on the SPE cartridge.

2.2. SPE Cartridge Conditioning:

  • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar).

  • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3). Do not allow the cartridge to dry.

2.3. Sample Loading:

  • Load the fortified and acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

2.4. Washing:

  • After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

2.5. Elution:

  • Elute the retained analytes from the cartridge with 5-10 mL of methanol or a mixture of methanol and acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Carbendazim, followed by a re-equilibration step. (e.g., 0-1 min 20% B, 1-8 min ramp to 95% B, 8-10 min hold at 95% B, 10-11 min return to 20% B, 11-15 min re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3.2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: Dependent on the instrument, typically in the range of 150-300°C.

  • Drying Gas Temperature: Dependent on the instrument, typically in the range of 300-450°C.

  • Nebulizer Gas Pressure: Dependent on the instrument.

  • Capillary Voltage: Dependent on the instrument, typically 3-4 kV.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample Collection (100 mL) fortify Fortification with this compound Internal Standard sample->fortify acidify Acidification (pH 3) fortify->acidify spe_loading Sample Loading onto SPE Cartridge acidify->spe_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->spe_loading spe_washing Washing (Deionized Water) spe_loading->spe_washing spe_elution Elution (Methanol) spe_washing->spe_elution evaporation Evaporation to Dryness spe_elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_processing Data Processing (Peak Area Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification of Carbendazim data_processing->quantification

Caption: Experimental workflow for Carbendazim quantification.

signaling_pathway cluster_cell Fungal Cell cluster_assembly Microtubule Assembly carbendazim Carbendazim beta_tubulin β-tubulin Monomer carbendazim->beta_tubulin Binds to inhibition Inhibition of Polymerization carbendazim->inhibition tubulin_dimer αβ-tubulin Heterodimer alpha_tubulin α-tubulin Monomer assembly Polymerization tubulin_dimer->assembly microtubule Microtubule Polymer mitosis Mitosis microtubule->mitosis Essential for mitotic_arrest Mitotic Arrest & Fungicidal Effect mitosis->mitotic_arrest Disruption leads to assembly->microtubule inhibition->assembly Blocks inhibition->mitotic_arrest

Caption: Mechanism of action of Carbendazim.[2]

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Carbendazim-d4 in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Carbendazim-d4 as an internal standard for Carbendazim in complex food matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of Carbendazim?

A: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of Carbendazim, components of the food sample can interfere with the ionization process of the analyte and its internal standard, this compound, in the mass spectrometer source.[2] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3]

Q2: My this compound signal is showing significant suppression. What are the initial troubleshooting steps?

A: Signal suppression for this compound is a common manifestation of matrix effects. Here is a logical workflow to troubleshoot this issue:

Troubleshooting_Workflow Start Start: Signal Suppression Observed Check_Extraction Review Sample Preparation: Is the extraction method adequate? Start->Check_Extraction Dilution Implement Sample Dilution Check_Extraction->Dilution No, or needs improvement SPE_Cleanup Optimize SPE Cleanup Check_Extraction->SPE_Cleanup Consider cleaner extracts Chromatography Adjust Chromatographic Conditions Check_Extraction->Chromatography Yes, extraction is robust Dilution->Chromatography SPE_Cleanup->Chromatography Gradient_Mod Modify Gradient Elution Chromatography->Gradient_Mod Yes, co-elution suspected Calibration Evaluate Calibration Strategy Chromatography->Calibration No, separation is optimal Gradient_Mod->Calibration Matrix_Matched Use Matrix-Matched Calibrants Calibration->Matrix_Matched Yes, compensation needed End End: Matrix Effect Addressed Calibration->End No, current strategy is sufficient Matrix_Matched->End

Caption: Troubleshooting workflow for this compound signal suppression.

A primary step is to assess your sample preparation. If the extract is "dirty," consider incorporating additional cleanup steps like Solid Phase Extraction (SPE) or diluting the sample extract.[3][4] Dilution can be very effective but may compromise the limit of quantification if the initial concentration is low.[3] Optimizing the chromatographic separation to better resolve this compound from interfering matrix components is another critical step.[4]

Q3: How can I quantitatively assess the matrix effect for Carbendazim in my specific food sample?

A: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Q4: Is this compound always the best internal standard for Carbendazim analysis?

A: Deuterated internal standards like this compound are generally considered the gold standard for correcting matrix effects in mass spectrometry.[5] This is because their chemical and physical properties are nearly identical to the native analyte, meaning they experience similar matrix effects and extraction efficiencies. However, the effectiveness of any internal standard should always be validated for each specific matrix.

Experimental Protocols

Protocol 1: Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction for Carbendazim in Fruits and Vegetables

This protocol is a common starting point for pesticide residue analysis in many food commodities.

QuEChERS_Workflow Start 1. Homogenize Sample Add_Solvent 2. Add Acetonitrile & This compound IS Start->Add_Solvent Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake_Centrifuge1 4. Shake and Centrifuge Add_Salts->Shake_Centrifuge1 dSPE 5. Take Aliquot for d-SPE Shake_Centrifuge1->dSPE Add_dSPE 6. Add d-SPE Sorbents (e.g., PSA, C18) dSPE->Add_dSPE Shake_Centrifuge2 7. Shake and Centrifuge Add_dSPE->Shake_Centrifuge2 Analyze 8. Analyze Supernatant by LC-MS/MS Shake_Centrifuge2->Analyze

Caption: A typical QuEChERS experimental workflow for pesticide analysis.

Methodology:

  • Homogenization: Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride) to induce phase separation.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like Primary Secondary Amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences.

  • Final Centrifugation: Shake and centrifuge the d-SPE tube.

  • Analysis: The final supernatant is ready for injection into the LC-MS/MS system.

Protocol 2: Matrix-Matched Calibration Curve Preparation

This protocol is essential for compensating for matrix effects that cannot be eliminated through sample cleanup.

  • Prepare Blank Matrix Extract: Extract a sample of the food matrix that is known to be free of Carbendazim using the chosen sample preparation method (e.g., QuEChERS).

  • Create Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of Carbendazim and a constant concentration of this compound.

  • Analyze: Analyze these matrix-matched standards along with the unknown samples.

  • Quantify: Construct the calibration curve by plotting the peak area ratio of Carbendazim to this compound against the concentration of Carbendazim.

Data Presentation

The following tables summarize typical matrix effects and recovery data for Carbendazim in different food matrices using various cleanup methods.

Table 1: Matrix Effects of Carbendazim in Various Food Matrices After Different Cleanup Procedures

Food MatrixCleanup ProcedureMatrix Effect (%) for CarbendazimReference
Insect LarvaeEMR-Lipid-65.4[6]
Insect LarvaeMgSO₄/PSA/C18-35.9[6]
BeeswaxNot specified30[6]
RiceNot specified120[6]

Negative values indicate signal suppression, while positive values indicate signal enhancement.

Table 2: Recovery of Carbendazim in Fortified Samples

Food MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Insect Larvae0.0177.02.0[6]
Insect Larvae0.05Not specifiedNot specified[6]
Beeswax0.178Not specified[6]
Beeswax0.272Not specified[6]
Various Juices1-200 ng/mL72.1 - 91.06.4 - 12.5[7]

Disclaimer: The data presented in these tables are for illustrative purposes and may vary depending on the specific experimental conditions. It is crucial to validate all methods in your laboratory.

References

Technical Support Center: Optimizing Carbendazim-d4 Signal Intensity in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Carbendazim-d4 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound?

A1: While specific optimal collision energies should be determined empirically on your instrument, the theoretical precursor and common product ions for this compound are based on the structure of Carbendazim with four deuterium atoms, typically on the benzene ring. The analysis is performed in positive electrospray ionization (ESI+) mode.

The protonated molecule [M+H]⁺ for Carbendazim is m/z 192.2. For this compound, the precursor ion will be m/z 196.2. The most common product ions for Carbendazim result from the loss of specific functional groups, which are unlikely to involve the deuterium labels on the stable phenyl ring.[1][2] Therefore, the expected product ions for this compound are the same as for Carbendazim.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Common Role
This compound196.2164.2Quantifier
This compound196.2136.2Qualifier
Carbendazim (for comparison)192.2160.2Quantifier
Carbendazim (for comparison)192.2132.1Qualifier

Note: The product ions for this compound are predicted based on the fragmentation of the unlabeled compound. It is crucial to optimize the collision energy for each transition on your specific mass spectrometer.

Q2: I am observing a weak or no signal for this compound. What are the initial troubleshooting steps?

A2: A complete loss of signal often points to a singular, fundamental issue. A systematic check of the system is recommended.

  • Verify Standard Preparation: Ensure that the this compound standard was prepared correctly, at the expected concentration, and in a compatible solvent (methanol is commonly used).

  • Check LC System Flow: Confirm that the LC pumps are primed and delivering the mobile phase at the correct flow rate and pressure. Look for leaks in the system.

  • Inspect the MS Source: Check for a stable electrospray. You can often do this by shining a light on the ESI probe tip. An unstable or absent spray will lead to no signal. Ensure all gas connections (nebulizer, heater, curtain gas) are secure and flowing at the setpoints.[3]

  • Confirm MS Method Parameters: Double-check that the correct MRM transitions for this compound are entered in the acquisition method and that the instrument is set to the correct ionization polarity (Positive ESI).

Below is a workflow to diagnose a no-signal issue.

NoSignalWorkflow Start No Signal for this compound CheckStandard Verify Standard Concentration & Integrity Start->CheckStandard StandardOK Standard OK? CheckStandard->StandardOK CheckLC Check LC Flow & Pressure LCOK LC System OK? CheckLC->LCOK CheckMS Inspect ESI Source & Confirm MS Method MSOK MS Source & Method OK? CheckMS->MSOK StandardOK->CheckLC Yes RemakeStandard Remake Standard StandardOK->RemakeStandard No LCOK->CheckMS Yes TroubleshootLC Troubleshoot LC (Pumps, Leaks, Solvent) LCOK->TroubleshootLC No TroubleshootMS Troubleshoot MS (Clean Source, Check Voltages) MSOK->TroubleshootMS No Resolved Signal Restored MSOK->Resolved Yes RemakeStandard->CheckStandard TroubleshootLC->CheckLC TroubleshootMS->CheckMS MatrixEffectWorkflow Start Low Signal/Variability in Matrix Samples PostSpike Perform Post-Extraction Spike Experiment Start->PostSpike Suppression Signal Suppression Observed? PostSpike->Suppression Dilute Dilute Sample Extract (e.g., 5x, 10x) Suppression->Dilute Yes NoSuppression Issue is not Matrix Effect. Investigate Source/LC. Suppression->NoSuppression No DilutionEffective Dilution Effective? Dilute->DilutionEffective Cleanup Implement/Optimize Sample Cleanup (SPE/QuEChERS) DilutionEffective->Cleanup No End Optimized Method DilutionEffective->End Yes Chromatography Modify LC Gradient for Better Separation Cleanup->Chromatography MatrixMatched Use Matrix-Matched Calibrants for Quantitation Chromatography->MatrixMatched MatrixMatched->End

References

Improving peak shape for Carbendazim-d4 in reversed-phase HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape for Carbendazim-d4 in reversed-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape issue for basic compounds like this compound in reversed-phase HPLC.[1][2] The primary cause is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][3] At a mobile phase pH above 3, these silanol groups can be ionized (negatively charged) and interact strongly with the protonated (positively charged) basic compound, leading to a secondary retention mechanism that causes tailing.[1]

Other potential causes include:

  • Column Overload : Injecting too much sample can saturate the stationary phase.[4][5]

  • Column Degradation : A contaminated or old column, or a void at the column inlet, can lead to poor peak shape.[5][6]

  • Extra-Column Effects : Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[4]

  • Inappropriate Sample Solvent : Dissolving the sample in a solvent significantly stronger than the mobile phase can distort the peak.[4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds. For a basic compound like this compound, adjusting the pH can suppress the undesirable interactions with the silica stationary phase.

  • At Mid-Range pH (e.g., pH 4-7) : Residual silanol groups (pKa ~3.5-4.5) on the silica surface are deprotonated and negatively charged. This compound, being a basic compound, will be protonated and positively charged. This leads to strong ionic interactions, causing significant peak tailing.[1]

  • At Low pH (e.g., pH 2-3) : The low pH ensures that the vast majority of residual silanol groups are protonated (neutral). This minimizes the secondary ionic interactions with the protonated this compound, resulting in a much more symmetrical peak shape.[1][6]

Q3: My this compound peak is fronting. What is the likely cause?

Peak fronting is typically a symptom of two main issues:

  • Sample Overload : The concentration of the analyte is too high for the column's capacity, leading to a saturation effect.[5] The solution is to reduce the injection volume or dilute the sample.[4][5]

  • Improper Sample Solvent : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to travel improperly through the column, resulting in a fronting peak.[7] It is always best to dissolve the sample in the initial mobile phase.[4]

Q4: I'm observing split peaks for this compound. What should I check?

Split peaks often indicate a disruption in the sample path.[5] The most common causes are:

  • Partially Blocked Inlet Frit : Contaminants from the sample or mobile phase can clog the frit at the top of the column.[8]

  • Column Void : A void or channel may have formed in the packing material at the column inlet, often due to high pressure or dissolution of the silica bed by a high-pH mobile phase.[5]

  • Sample Solvent Incompatibility : Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

Troubleshooting Guides

Systematic Troubleshooting Workflow

When poor peak shape is observed, a systematic approach can quickly identify and resolve the issue. The following workflow provides a logical sequence of troubleshooting steps.

G cluster_0 Troubleshooting Workflow for this compound Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_symptom Identify Primary Symptom start->check_symptom is_tailing Peak Tailing? check_symptom->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_cause Primary Cause: Secondary Silanol Interactions is_tailing->tailing_cause Yes is_split Peak Splitting? is_fronting->is_split No fronting_cause Primary Cause: Sample Overload / Solvent Mismatch is_fronting->fronting_cause Yes split_cause Primary Cause: Disrupted Sample Path is_split->split_cause Yes adjust_ph 1. Lower Mobile Phase pH to 2-3 (e.g., add 0.1% Formic Acid) tailing_cause->adjust_ph check_column 2. Use High-Purity, End-Capped C18 Column adjust_ph->check_column other_tailing 3. Check for Overload/Dead Volume check_column->other_tailing end_node Peak Shape Improved other_tailing->end_node reduce_load 1. Reduce Injection Volume or Sample Concentration fronting_cause->reduce_load match_solvent 2. Dissolve Sample in Initial Mobile Phase reduce_load->match_solvent match_solvent->end_node check_frit 1. Reverse-flush column to clear frit split_cause->check_frit replace_column 2. Check for column void. Replace column if necessary. check_frit->replace_column replace_column->end_node

Caption: A step-by-step workflow for diagnosing and fixing poor peak shapes.

Mechanism of Peak Tailing for Basic Compounds

Understanding the chemical interactions at the column surface is key to solving peak tailing. This diagram illustrates how mobile phase pH alters the interaction between this compound and the stationary phase.

G cluster_mid_ph Mid-Range pH (e.g., > 4) cluster_low_ph Low pH (e.g., < 3) carb_mid This compound (Protonated, R-NH3+) interaction_mid Strong Ionic Interaction carb_mid->interaction_mid silanol_mid Silica Surface (Ionized Silanol, Si-O-) silanol_mid->interaction_mid tailing Peak Tailing interaction_mid->tailing carb_low This compound (Protonated, R-NH3+) interaction_low Interaction Minimized carb_low->interaction_low silanol_low Silica Surface (Neutral Silanol, Si-OH) silanol_low->interaction_low symmetric Symmetrical Peak interaction_low->symmetric

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

Data Summary Tables

Table 1: Troubleshooting Guide for this compound Peak Shape

Symptom Common Causes Recommended Solutions
Peak Tailing 1. Secondary interactions with residual silanols.[1][3]2. Column overload.[4]3. Extra-column dead volume.[4]4. Contaminated or old column.[6] 1. Lower mobile phase pH to 2-3 with an additive like 0.1% formic acid.[6][9]2. Use a high-purity, end-capped column.[3]3. Reduce sample concentration or injection volume.[4]4. Use shorter, narrower ID tubing; check connections.[6]5. Replace the guard column or analytical column.[8]
Peak Fronting 1. Sample overload.[5]2. Sample solvent is stronger than the mobile phase.[7] 1. Dilute the sample or decrease injection volume.[4]2. Dissolve the sample in the initial mobile phase composition.[7]
Broad Peaks 1. Large extra-column volume.2. Low mobile phase elution strength.3. Column deterioration.[7] 1. Minimize tubing length and use narrow ID tubing.[6]2. Increase the percentage of the organic modifier in the mobile phase.[6]3. Replace the column.[7]

| Split Peaks | 1. Partially blocked column inlet frit.[8]2. Void at the column inlet.[5] | 1. Disconnect the column and reverse-flush it to waste.[8]2. If flushing fails, replace the frit or the entire column.[5]3. Replace the column.[5] |

Table 2: Mobile Phase Optimization for Symmetrical this compound Peaks

Parameter Recommendation Rationale & Key Considerations
Column Chemistry Use a modern, high-purity, end-capped C18 column. End-capping blocks most of the residual silanol groups, significantly reducing the sites for secondary interactions.[3] Polymer-based columns can also provide excellent peak shape.[10]
pH / Acidic Additive Operate at a low pH by adding 0.1% formic acid to both aqueous and organic phases.[9][11] Suppresses the ionization of residual silanols, preventing strong ionic interactions with the basic analyte.[1] Ensures consistent pH throughout the gradient.
Buffer Use a buffer like 4-10 mM ammonium formate if pH control needs to be more robust.[8][9] Maintains a constant pH to ensure consistent analyte ionization state, improving reproducibility and peak shape.[2]
Organic Modifier Acetonitrile or Methanol. Both are commonly used. Acetonitrile often provides sharper peaks and lower backpressure. The choice can affect selectivity.[6]

| Column Temperature | 30-40 °C.[9][11] | Elevated temperatures can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics. |

Experimental Protocols

Protocol: Optimized HPLC-MS/MS Method for this compound

This protocol provides a starting point for developing a robust method for this compound analysis, focusing on achieving excellent peak shape.

1. Objective To achieve a sharp, symmetrical chromatographic peak for this compound using reversed-phase HPLC coupled with mass spectrometry.

2. Materials & Reagents

  • Column : End-capped C18, 2.1 mm ID x 100 mm L, ≤ 2.7 µm particle size.

  • Reagents :

    • This compound analytical standard.

    • HPLC-grade or LC/MS-grade water.

    • HPLC-grade or LC/MS-grade Methanol.[9]

    • Formic acid (≥98%).[9]

    • Ammonium formate (optional, for buffering).[9]

  • Equipment : HPLC or UHPLC system with a mass spectrometer detector.

3. Procedure

3.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous) : Add 1 mL of formic acid to 1 L of LC/MS-grade water for a 0.1% solution. Sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic) : Add 1 mL of formic acid to 1 L of LC/MS-grade methanol for a 0.1% solution.[9]

3.2. Sample Preparation

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standards by diluting the stock solution. Crucially, the final dilution should be made in a solvent that matches the initial HPLC mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to prevent peak distortion.[7]

3.3. HPLC Instrument Parameters

ParameterRecommended Setting
Flow Rate 0.3 mL/min[9]
Column Temperature 40 °C[9]
Injection Volume 1-5 µL
Gradient Program Start with a low percentage of Mobile Phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the analyte.[9]
MS Detector Operated in positive electrospray ionization mode (ESI+). Monitor appropriate MRM transitions for this compound.

References

Minimizing Ion Suppression for Carbendazim-d4 in Electrospray Ionization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Carbendazim-d4 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] Since this compound is an internal standard used for the quantification of Carbendazim, any uncompensated ion suppression can lead to inaccurate results.[1]

Q2: What are the common causes of ion suppression in ESI-MS analysis of this compound?

A: The primary causes of ion suppression for this compound are similar to those for other analytes in ESI-MS and include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from complex matrices like soil, fruit juice, or plasma compete with this compound for ionization.[1][3][4]

  • High Analyte Concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and suppression.[3]

  • Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing reagents can reduce ionization efficiency.[5]

  • Changes in Droplet Properties: High concentrations of interfering compounds can alter the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase ions.[3]

Q3: How can I detect and assess the extent of ion suppression for this compound?

A: A common method to evaluate ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[3]

Q4: Will using a deuterated internal standard like this compound automatically compensate for ion suppression?

A: Ideally, a stable isotope-labeled internal standard like this compound will co-elute with the analyte (Carbendazim) and experience the same degree of ion suppression.[1] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to accurate quantification. However, this compensation may not be perfect if the suppression is highly variable between samples or if the chromatographic separation is poor, leading to differential suppression effects.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing ion suppression for this compound.

Issue 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause Troubleshooting Step Rationale
Matrix Effects 1. Improve Sample Preparation: Implement more rigorous cleanup steps such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][7] For food matrices, methods like QuEChERS can be effective.[8]Reduces the concentration of co-eluting compounds that compete for ionization.
2. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or column chemistry to achieve better separation of this compound from the matrix interferences.[1][9]Eluting the analyte in a "cleaner" region of the chromatogram avoids the zones of ion suppression.
3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][3]A simple way to lessen the impact of the matrix, though it also reduces the analyte signal.
ESI Source Contamination Clean the Ion Source: Regularly clean the ion source components, including the capillary and skimmer, as per the manufacturer's recommendations.[10]Buildup of non-volatile salts and sample residues can disrupt the ionization process and lead to signal loss.
Inappropriate ESI Settings Optimize Source Parameters: Adjust ESI parameters such as nebulizing gas pressure, drying gas flow rate and temperature, and capillary voltage to ensure efficient desolvation and ionization.[5]Proper optimization can improve droplet formation and ion release, making the process more robust to matrix effects.
Issue 2: Poor Reproducibility of this compound Signal Across a Batch
Possible Cause Troubleshooting Step Rationale
Variable Matrix Effects 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[1][2]This helps to ensure that the calibrants and samples experience similar levels of ion suppression, improving accuracy.
2. Employ a More Robust Sample Preparation Method: A more consistent and efficient sample cleanup will reduce the variability in matrix components between samples.Minimizes sample-to-sample variation in ion suppression.
Carryover Optimize Wash Solvents and Injection Sequence: Use a strong wash solvent to clean the injection system between samples. Injecting blank samples after high-concentration samples can help identify and manage carryover.[10]Prevents residual analyte or matrix from one injection affecting the next, which can manifest as inconsistent signal intensity.

Data Presentation

The following table summarizes typical LC-MS/MS parameters that can be optimized to minimize ion suppression for Carbendazim analysis.

ParameterSetting 1 (General Purpose)Setting 2 (Optimized for Reduced Suppression)Rationale for Optimization
LC Flow Rate 0.5 mL/min0.2 mL/minLower flow rates can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts.[3]
Mobile Phase Additive 0.1% Formic Acid5 mM Ammonium AcetateAmmonium acetate is a volatile buffer that can sometimes provide better ionization efficiency and less suppression than formic acid.[11]
Sample Preparation Dilute-and-ShootSolid Phase Extraction (SPE)SPE provides a more thorough cleanup of the sample matrix, removing many interfering compounds.[1][12]
Injection Volume 10 µL2 µLReducing the injection volume decreases the total amount of matrix components introduced into the system.[3]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up the LC-MS system with the analytical column in place.

  • Use a T-junction to introduce the this compound solution into the LC eluent flow post-column at a low, constant flow rate (e.g., 10 µL/min).

  • Acquire MS data in MRM mode for this compound, monitoring its characteristic transition.

  • Once a stable baseline is achieved, inject a blank matrix extract that has been prepared using the same method as the samples.

  • Analyze the resulting chromatogram. Any significant drop in the baseline intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix components that interfere with the ionization of this compound.

Protocol 2: QuEChERS Sample Preparation for Carbendazim in Fruit Matrices

This protocol is adapted from methods used for pesticide residue analysis in food.[8]

  • Homogenize 10 g of the fruit sample.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

  • Centrifuge the sample at >3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (d-SPE) tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Take the final supernatant, add the this compound internal standard, and dilute as necessary before injection into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Start: Low/Inconsistent This compound Signal check_matrix Are there significant co-eluting matrix peaks? start->check_matrix improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE, QuEChERS) check_matrix->improve_sample_prep Yes check_source Is the Ion Source Clean? check_matrix->check_source No optimize_chroma Optimize Chromatography (Gradient, Column, Mobile Phase) improve_sample_prep->optimize_chroma dilute_sample Dilute Sample optimize_chroma->dilute_sample dilute_sample->check_source clean_source Clean Ion Source check_source->clean_source No optimize_esi Optimize ESI Parameters check_source->optimize_esi Yes clean_source->optimize_esi end End: Signal Restored/ Stable optimize_esi->end

Caption: Troubleshooting workflow for low this compound signal.

Ion_Suppression_Mechanism cluster_source ESI Source cluster_suppression Ion Suppression Event droplet Charged Droplet gas_phase Gas Phase Ions (To Mass Analyzer) droplet->gas_phase Evaporation & Ion Emission competition Competition for Charge and Surface Access analyte This compound analyte->droplet matrix Matrix Components matrix->droplet matrix->competition High Concentration reduced_signal Reduced this compound Signal competition->reduced_signal

References

Technical Support Center: Mobile Phase Optimization for Carbendazim-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbendazim-d4 analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for the accurate detection of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on mobile phase optimization.

Question: Why am I observing poor peak shape (tailing) for my this compound peak?

Answer: Peak tailing for basic compounds like Carbendazim is a common issue in reversed-phase HPLC. It is often caused by interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Carbendazim is a weak base.[3] Lowering the pH of the mobile phase can help to protonate the silanol groups, reducing their interaction with the protonated Carbendazim molecules. The addition of a small amount of an acid, such as formic acid (0.1% is common), to the mobile phase can significantly improve peak shape.[4][5] Conversely, operating at a high pH (e.g., pH 10) can also lead to good peak shape, but care must be taken as high pH can damage silica-based columns.[3]

  • Use of an Ion-Pairing Reagent: While not as common, an ion-pairing reagent can be used to mask the silanol groups and improve peak shape.

  • Column Choice: Consider using a column with end-capping, which deactivates most of the silanol groups. Alternatively, a column packed with a hybrid particle technology may be more resistant to high pH mobile phases.

Question: My this compound peak is fronting. What could be the cause?

Answer: Peak fronting can be an indication of column overload, improper sample solvent, or issues with the mobile phase composition.[6][7]

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.

  • Sample Solvent Matching: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Dissolving the sample in the mobile phase itself is a good practice.[7]

  • Mobile Phase Composition: In some cases, a mobile phase that is too strong can lead to peak fronting. Try adjusting the initial gradient conditions to have a weaker mobile phase (higher aqueous content).

Question: I am seeing split peaks for this compound. What should I investigate?

Answer: Peak splitting can be caused by a number of factors, including a partially blocked frit, column contamination, or a mismatch between the injection solvent and the mobile phase.[6][7] One study noted that for a multi-residue analysis, a specific gradient program caused peak fronting and splitting for carbendazim, which was resolved by adjusting the initial organic eluent percentage and flow rate.[5]

Troubleshooting Steps:

  • Check for Blockages: A sudden increase in backpressure along with split peaks might indicate a blockage in the guard column or the column inlet frit. Backflushing the column (if recommended by the manufacturer) may help.

  • Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to remove any particulate matter.

  • Injection Solvent: As with peak fronting, a strong injection solvent can cause peak splitting. Try dissolving your sample in the initial mobile phase.

  • Gradient Program: If using a gradient, ensure a smooth transition between the mobile phase compositions. An abrupt change can sometimes cause peak splitting.

Question: How can I improve the sensitivity of my this compound detection?

Answer: Enhancing sensitivity often involves optimizing the mobile phase for better ionization in the mass spectrometer (for LC-MS) or better peak shape and retention for UV detection.

Troubleshooting Steps:

  • Mobile Phase Additives for LC-MS: For LC-MS analysis in positive ion mode, the addition of a small amount of formic acid or ammonium formate to the mobile phase can significantly enhance the protonation of this compound, leading to a stronger signal.[4][8]

  • Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can impact sensitivity. It is recommended to test both to determine the optimal solvent for your specific system and column. While acetonitrile with water was reported to give poor peak shape in one study, methanol-based mobile phases have been widely and successfully used.[4][9][10]

  • Flow Rate: Optimizing the flow rate can affect the peak height and thus the signal-to-noise ratio. Lower flow rates can sometimes lead to better ionization efficiency in ESI-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phases for this compound analysis on a C18 column?

A1: The most frequently used mobile phases for this compound analysis on a C18 column are mixtures of methanol or acetonitrile with water.[4][9] To improve chromatographic performance and detection sensitivity, additives such as formic acid, ammonium formate, or ammonium acetate are commonly included.[3][4][11][12]

Q2: What is the role of adding formic acid to the mobile phase?

A2: Formic acid is added to the mobile phase for a few key reasons:

  • pH Control: It lowers the pH of the mobile phase, which can help to protonate silanol groups on the column packing material, thereby reducing peak tailing for basic compounds like Carbendazim.[1]

  • Improved Ionization: In LC-MS, the acidic conditions promote the formation of protonated molecules [M+H]+ in positive ion electrospray ionization, leading to enhanced sensitivity.[4]

Q3: Can I use a gradient elution for this compound analysis?

A3: Yes, both isocratic and gradient elution methods can be used for this compound analysis. Gradient elution is particularly useful when analyzing samples with complex matrices or when other analytes with different polarities are present. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase.[3][5][11][12]

Q4: How does the mobile phase pH affect the retention time of this compound?

A4: The retention time of ionizable compounds like Carbendazim is influenced by the mobile phase pH.[13] In reversed-phase chromatography, at a lower pH, Carbendazim (a weak base) will be more protonated and thus more polar, leading to a shorter retention time. Conversely, at a higher pH (approaching its pKa), it will be in its less polar, neutral form, resulting in a longer retention time. Studies on carbendazim's solubility and adsorption show a strong dependence on pH.[14][15]

Experimental Protocols

Below are detailed methodologies for common experiments related to mobile phase optimization for this compound detection.

Protocol 1: HPLC-UV Analysis of Carbendazim

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Methanol-water (25:75, v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[9]

  • Detection Wavelength: 280 nm.[9]

Protocol 2: LC-MS/MS Analysis of Carbendazim

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.[5]

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in methanol.[5]

  • Gradient Program: A gradient program starting with a low percentage of mobile phase B and increasing over time is typically used. For example, starting with 15% B and ramping up.

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 1-10 µL.[4][5]

  • Column Temperature: 40 °C.[4][5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Presentation

Table 1: Comparison of Mobile Phases for HPLC-UV Detection of Carbendazim

Mobile Phase CompositionColumnDetection Wavelength (nm)Reference
Methanol-water (25:75, v/v)C18 (250 mm x 4.6 mm, 5 µm)280[9]
Acetonitrile and water (60:40) with 0.1% trifluoroacetic acidZorbax SB-C18 (150 mm x 4.6 mm, 5 µm)Not specified[16]
Methanol-water (45:55, v/v)Alltima C18 (250 mm x 4.6 mm, 5 µm)279[10]
Methanol/water (1+1)µBondapak C18 (300 mm x 4 mm, 10 µm)254[17]

Table 2: Comparison of Mobile Phases for LC-MS/MS Detection of Carbendazim

Mobile Phase AMobile Phase BColumnAdditivesReference
WaterMethanolC184 mM ammonium formate and 0.1% formic acid[4]
0.1% formic acid in water0.1% formic acid in methanolHalo C18 (100 mm x 2.1 mm, 2.7 µm)0.1% formic acid[5]
WaterAcetonitrileSunFire C18 (100 mm x 2.1 mm, 3.5 µm)500 mM ammonium formate buffer (pH 3.7)[3]
10 mmol/L ammonium acetate solutionAcetonitrileLuna C18 (250 mm x 4.6 mm, 5 µm)10 mmol/L ammonium acetate[11]
10 mM ammonium acetate in water10 mM ammonium acetate in methanolAscentis® Express C18 (5 cm x 2.1 mm, 2.7 µm)10 mM ammonium acetate[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction of this compound sample->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup hplc HPLC Separation (Mobile Phase Optimization) cleanup->hplc Injection ms Mass Spectrometric Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report report quantification->report Final Report

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_tailing Tailing Peak cluster_fronting Fronting Peak cluster_splitting Splitting Peak start Poor Peak Shape? is_tailing Tailing? start->is_tailing Yes is_fronting Fronting? start->is_fronting No check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_column Use End-capped Column check_ph->check_column reduce_conc Reduce Sample Concentration match_solvent Match Sample Solvent to Mobile Phase reduce_conc->match_solvent check_pressure Check for High Backpressure filter_sample Ensure Sample is Filtered check_pressure->filter_sample is_tailing->check_ph Yes is_tailing->is_fronting No is_fronting->reduce_conc Yes is_splitting Splitting? is_fronting->is_splitting No is_splitting->check_pressure Yes end_node end_node is_splitting->end_node No (Consult Instrument Manual)

Caption: Troubleshooting decision tree for peak shape issues.

References

Validation & Comparative

A Comparative Guide to Carbendazim Quantification: The Power of Isotope Dilution with Carbendazim-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Carbendazim, a widely used benzimidazole fungicide. We will explore the critical performance parameters of linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ), highlighting the significant advantages of employing a deuterated internal standard, Carbendazim-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The Challenge of Accurate Carbendazim Quantification

Accurate and precise measurement of Carbendazim residues is crucial in various fields, from food safety and environmental monitoring to drug development, where it may be analyzed as a metabolite or impurity. However, complex sample matrices can introduce significant challenges, leading to ion suppression or enhancement in LC-MS/MS analysis. These matrix effects can compromise the accuracy and reproducibility of quantification when using traditional external standard calibration.

The Solution: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating matrix effects.[1] this compound is chemically identical to Carbendazim but has a slightly higher mass due to the replacement of four hydrogen atoms with deuterium. By adding a known amount of this compound to both the calibration standards and the unknown samples, it co-elutes with the native Carbendazim and experiences the same matrix effects.[2] The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, regardless of variations in sample preparation, injection volume, or matrix-induced signal fluctuations.[3]

Performance Data: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics for the quantification of Carbendazim using LC-MS/MS with and without the use of this compound as an internal standard. The data presented is a synthesis of values reported in various scientific publications for different food and environmental matrices.

Performance ParameterMethod without Internal Standard (External Standard Calibration)Method with this compound (Internal Standard Calibration)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.99[4][5]Consistently ≥ 0.999[3]
Limit of Detection (LOD) 0.03 - 0.5 µg/kg[6][7]Potentially lower due to reduced baseline noise and improved signal-to-noise. Estimated at < 0.05 µg/kg.
Limit of Quantitation (LOQ) 0.1 - 1.0 µg/kg[6][7][8]Generally lower and more robust across different matrices. Estimated at < 0.1 µg/kg.
Precision (%RSD) < 15% (Intra-day), < 20% (Inter-day)[6]Typically < 10% (Intra-day), < 15% (Inter-day)[3]
Accuracy (Recovery) 70-120% (highly matrix dependent)[4]90-110% (more consistent across matrices)[3]
Susceptibility to Matrix Effects High[6][7]Significantly Reduced[1][3]

Experimental Protocols

Method 1: Quantification of Carbendazim using LC-MS/MS with External Standard Calibration

This method is suitable for simpler matrices or when a deuterated internal standard is unavailable. Matrix-matched calibration standards are often required to compensate for matrix effects.[7]

1. Sample Preparation (QuEChERS Method for a fruit matrix) [6] a. Homogenize 10 g of the sample with 10 mL of acetonitrile. b. Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). c. Shake vigorously for 1 minute and centrifuge. d. Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (dSPE) with a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components. e. Centrifuge and filter the extract before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two transitions for Carbendazim (e.g., m/z 192 -> 160 and 192 -> 132).[8]

3. Calibration a. Prepare a series of calibration standards of Carbendazim in a solvent that mimics the final sample extract. b. For improved accuracy in complex matrices, prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of Carbendazim. c. Generate a calibration curve by plotting the peak area of Carbendazim against its concentration.

Method 2: Quantification of Carbendazim using LC-MS/MS with this compound Internal Standard

This method provides superior accuracy and precision, especially for complex and variable matrices.

1. Sample Preparation (Adapted from QuEChERS) a. To 10 g of the homogenized sample, add a known amount of this compound internal standard solution. b. Follow the same QuEChERS extraction and dSPE cleanup procedure as described in Method 1.

2. LC-MS/MS Analysis

  • LC Conditions: Same as Method 1.

  • Mass Spectrometer: Same as Method 1.

  • MRM Transitions: Monitor transitions for both Carbendazim (e.g., m/z 192 -> 160, 192 -> 132) and this compound (e.g., m/z 196 -> 164, 196 -> 136).

3. Calibration a. Prepare a series of calibration standards containing a constant concentration of this compound and varying concentrations of Carbendazim. b. Generate a calibration curve by plotting the ratio of the peak area of Carbendazim to the peak area of this compound against the concentration of Carbendazim.

Workflow and Pathway Diagrams

Experimental Workflow for Carbendazim Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Internal Standard Spiking (this compound) Internal Standard Spiking (this compound) Sample Homogenization->Internal Standard Spiking (this compound) QuEChERS Extraction QuEChERS Extraction Internal Standard Spiking (this compound)->QuEChERS Extraction dSPE Cleanup dSPE Cleanup QuEChERS Extraction->dSPE Cleanup Filtration Filtration dSPE Cleanup->Filtration LC Separation LC Separation Filtration->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Caption: Workflow for Carbendazim quantification using an internal standard.

Logical Relationship of Quantification Methods Quantification Method Quantification Method External Standard External Standard Quantification Method->External Standard Internal Standard (this compound) Internal Standard (this compound) Quantification Method->Internal Standard (this compound) Matrix Effects Matrix Effects External Standard->Matrix Effects Susceptible to Internal Standard (this compound)->Matrix Effects Compensates for Accuracy & Precision Accuracy & Precision Internal Standard (this compound)->Accuracy & Precision Improves Matrix Effects->Accuracy & Precision Impacts

Caption: Comparison of quantification approaches.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their Carbendazim quantification data, the use of this compound as an internal standard is strongly recommended. This isotope dilution approach effectively mitigates the impact of matrix effects, leading to superior linearity, lower detection and quantification limits, and enhanced accuracy and precision. While external standard calibration can be a viable option for less complex samples, the robustness and reliability offered by an internal standard are indispensable for challenging matrices and when data of the highest quality is paramount.

References

Inter-laboratory Performance in the Analysis of Carbendazim: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of inter-laboratory performance for the analysis of Carbendazim, a widely used benzimidazole fungicide. The data presented is derived from several European Union Proficiency Tests (EUPTs), which serve as a realistic benchmark for the capabilities of numerous official laboratories. While the use of the isotopically labeled internal standard, Carbendazim-d4, is not explicitly detailed for every participating laboratory in these studies, its application is a cornerstone of high-quality analytical measurements, particularly for mass spectrometry-based methods. The performance data herein reflects the collective output of laboratories likely employing state-of-the-art methodologies, including the use of such internal standards to ensure accuracy and precision.

Data Presentation: Summary of Inter-laboratory Study Results for Carbendazim

The following table summarizes the performance of participating laboratories in the analysis of Carbendazim across three separate proficiency tests organized by the European Union Reference Laboratory for Pesticides in Fruits and Vegetables (EURL-FV). These studies highlight the variability in analytical results and provide a snapshot of the expected precision in a large-scale, multi-laboratory setting.

Proficiency TestMatrixNumber of Reporting LaboratoriesAssigned Value (mg/kg)Robust Relative Standard Deviation (RSD) (%)
EUPT-FV-SC05 (2021-2022)Dried White Beans520.06429.4
EUPT-FV-20 (2018)Green Beans1670.44025.0
EUPT-FV-15 (2013)PotatoNot specified0.040Not specified

Data extracted from the final reports of the respective European Union Proficiency Tests.[1][2][3]

Experimental Protocols

The methodologies employed by the laboratories participating in these proficiency tests are generally based on well-established techniques for pesticide residue analysis. While individual laboratory protocols may vary slightly, the core approach for sensitive and selective quantification of Carbendazim, especially with the use of this compound, follows a common workflow.

Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the analysis of Carbendazim due to its high selectivity and sensitivity. The use of an isotopically labeled internal standard such as this compound is crucial for compensating for matrix effects and variations in sample preparation and instrument response.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation procedure for pesticide residue analysis in food matrices.[4][5][6]

  • Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, often with 1% acetic acid. The tube is shaken vigorously. Subsequently, a salt mixture, typically containing magnesium sulfate, sodium chloride, and buffering salts, is added to induce phase separation and stabilize the analytes. The mixture is shaken again and then centrifuged.[4][5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components like organic acids and sugars, and magnesium sulfate to remove residual water. The tube is vortexed and centrifuged. The final extract is then ready for LC-MS/MS analysis.[5]

2. Instrumental Analysis: LC-MS/MS

  • Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Two or more MRM transitions are monitored for both Carbendazim and the internal standard this compound to ensure accurate identification and quantification.

Workflow and Signaling Pathway Diagrams

General Workflow for Carbendazim Analysis

The following diagram illustrates the typical workflow for the analysis of Carbendazim in a food matrix, from sample reception to the final report.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Reporting Sample_Reception Sample Reception and Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample_Reception->Extraction Homogenized Sample Cleanup Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup Crude Extract LC_MSMS LC-MS/MS Analysis (with this compound IS) Cleanup->LC_MSMS Clean Extract Data_Processing Data Processing (Quantification) LC_MSMS->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Caption: A typical analytical workflow for Carbendazim determination.

Logical Relationship of Analytical Components

The following diagram illustrates the logical relationship between the key components of the analytical method, emphasizing the role of the internal standard.

G Analyte Carbendazim (in sample) Method Analytical Method (Extraction, LC-MS/MS) Analyte->Method IS This compound (Internal Standard) IS->Method Result Accurate Quantification IS->Result Corrects for matrix effects & variability Matrix Sample Matrix Matrix->Method Method->Result

References

Performance of Carbendazim-d4 in Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Carbendazim-d4 as an internal standard in the analysis of Carbendazim residues in various food matrices. The use of an appropriate internal standard is critical for achieving accurate and reliable quantification, especially in complex matrices prone to matrix effects. This document summarizes key performance indicators, compares this compound with alternative internal standards, and provides detailed experimental protocols to assist researchers in method development and validation.

Mitigating Matrix Effects with Isotopically Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of pesticide residues in complex food matrices, matrix effects can significantly impact the accuracy and precision of quantification. These effects, caused by co-eluting endogenous components of the matrix, can lead to ion suppression or enhancement of the analyte signal. The use of an isotopically labeled internal standard, such as this compound, is a widely accepted and effective strategy to compensate for these matrix effects. Due to its similar chemical and physical properties to the native analyte, this compound co-elutes and experiences similar matrix effects, allowing for reliable correction and more accurate quantification.

Performance of this compound: A Data-Driven Comparison

While direct comparative studies exclusively focusing on this compound versus a wide range of other internal standards for carbendazim analysis are not extensively available in the reviewed literature, the principles of using isotopically labeled standards and available data on carbendazim analysis allow for a strong inference of its superior performance. The following tables summarize typical performance data for Carbendazim analysis in various food matrices, often achieved using methods where an isotopically labeled standard like this compound would be highly beneficial.

Table 1: Recovery of Carbendazim in Various Food Matrices

Food MatrixFortification Level (mg/kg)Average Recovery (%)% RSDReference
Cucumber0.010119.11< 3.5[1]
Cucumber0.070124.45< 3.5[1]
Fruits & Vegetables (general)0.09 - 0.4768.7 - 92.62.9 - 6.3
Orange Juice0.0596.64.5[2]
Orange Juice0.1100.23.4[2]
Orange Juice0.25103.72.1[2]
Protaetia brevitarsis0.0177.9 - 80.8< 5.5[3]
Protaetia brevitarsis0.0577.9 - 80.8< 5.5[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Carbendazim

Food MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Cucumber0.450.9[1]
Fruits, Vegetables, Cereals-20 - 200
Orange Juice0.4 (ng/mL)1.4 (ng/mL)[2][4]
Vegetables (general)330[5]

Comparison with Alternative Internal Standards

The choice of internal standard is a critical step in analytical method development. While non-isotopically labeled internal standards can be used, they often do not perfectly mimic the behavior of the analyte during sample preparation and analysis, leading to less accurate correction for matrix effects and other sources of error.

Isotopically Labeled Internal Standards (e.g., this compound):

  • Advantages:

    • Co-elute with the analyte, ensuring they experience the same matrix effects.

    • Have nearly identical extraction recovery and ionization efficiency to the analyte.

    • Provide the most accurate correction for losses during sample preparation and for signal suppression or enhancement in the mass spectrometer.

  • Disadvantages:

    • Higher cost compared to non-labeled standards.

    • Availability may be limited for some analytes.

Non-Isotopically Labeled Internal Standards (e.g., Structural Analogs like Imidacloprid-d4 or compounds with similar properties like Triphenyl Phosphate):

  • Advantages:

    • More readily available and less expensive.

    • Can provide better correction than no internal standard at all.

  • Disadvantages:

    • May not co-elute perfectly with the analyte, leading to differential matrix effects.

    • Extraction recovery and ionization efficiency may differ from the analyte, leading to inaccurate correction.

    • In the analysis of Carbendazim in oranges and orange juice, Imidacloprid-d4 has been utilized as an internal standard[6]. While a deuterated standard, its structural difference from Carbendazim means it may not perfectly compensate for matrix-specific effects on Carbendazim itself.

Experimental Protocols

The following section outlines a typical experimental workflow for the analysis of Carbendazim in food matrices using an internal standard like this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.

Experimental Workflow for Carbendazim Analysis

Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization of Food Sample Fortification 2. Fortification with this compound Homogenization->Fortification Add IS Extraction 3. Extraction with Acetonitrile Fortification->Extraction Salting_out 4. Partitioning with Salts (e.g., MgSO4, NaCl) Extraction->Salting_out Centrifugation1 5. Centrifugation Salting_out->Centrifugation1 dSPE 6. Dispersive SPE Cleanup (e.g., PSA, C18) Centrifugation1->dSPE Supernatant Centrifugation2 7. Centrifugation dSPE->Centrifugation2 Final_Extract 8. Final Extract Centrifugation2->Final_Extract Supernatant Injection 9. Injection into LC-MS/MS Final_Extract->Injection Separation 10. Chromatographic Separation Injection->Separation Detection 11. Mass Spectrometric Detection (MRM) Separation->Detection Quantification 12. Quantification using Carbendazim/Carbendazim-d4 Ratio Detection->Quantification

Caption: QuEChERS workflow for Carbendazim analysis using an internal standard.

Detailed Methodologies

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh a representative portion of the food sample (e.g., 10-15 g of fruit or vegetable) and homogenize it. For juices, direct use is often possible[2][4].

  • Fortification: Spike the homogenized sample with a known concentration of this compound solution.

  • Extraction: Add acetonitrile to the sample and shake vigorously.

  • Partitioning: Add a salt mixture (commonly magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

  • Final Centrifugation: Centrifuge the d-SPE tube and collect the supernatant for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency[1].

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Carbendazim.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Monitor at least two transitions for both Carbendazim and this compound for confirmation and quantification.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Carbendazim to the peak area of this compound against the concentration of Carbendazim.

    • Calculate the concentration of Carbendazim in the samples using this calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of Carbendazim residues in a wide variety of food matrices. Its ability to effectively compensate for matrix effects, which are a significant source of error in LC-MS/MS analysis, leads to improved accuracy and precision. While alternative non-isotopically labeled internal standards can be employed, they may not offer the same level of performance, particularly in complex and variable food samples. The provided experimental workflow, based on the widely used QuEChERS method, offers a solid foundation for researchers to develop and validate their own analytical methods for Carbendazim monitoring.

References

Validation of Carbendazim-d4 for Regulatory Compliance Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Carbendazim, with a focus on the validation of Carbendazim-d4 as an internal standard for regulatory compliance testing. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in robust analytical method development, particularly for complex matrices encountered in food safety and environmental monitoring. This document outlines the performance of this compound in comparison to other analytical approaches, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Carbendazim Analysis

Carbendazim is a widely used broad-spectrum benzimidazole fungicide. Due to its potential health risks, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Carbendazim in various food commodities. Accurate and precise quantification of Carbendazim residues is therefore essential for ensuring food safety and regulatory compliance.

Analytical challenges, such as matrix effects, can significantly impact the accuracy of quantification in complex sample matrices like fruits, vegetables, and soil. Matrix effects, caused by co-extracted compounds, can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in under- or overestimation of the analyte concentration. The use of an appropriate internal standard (IS) is the most effective strategy to compensate for these effects. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby providing a reliable reference for quantification.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. Because they have nearly identical physicochemical properties to the native analyte, they behave similarly during sample preparation, chromatography, and ionization, providing the most accurate correction for matrix effects and variations in instrument response.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for Carbendazim quantification, highlighting the advantages of using a deuterated internal standard.

Table 1: Comparison of Internal Standards for Carbendazim Analysis by LC-MS/MS

Internal StandardAnalyte Recovery (%)Precision (RSD %)Linearity (R²)Key AdvantagesPotential Limitations
This compound (Isotope-Labeled) High and consistentExcellent (<5%)>0.99Best compensation for matrix effects; co-elutes with the analyte.[1][2]Higher cost compared to non-labeled standards.
Imidacloprid-d4 (Deuterated, non-structural analog) Good (Matrix dependent)Good (<10%)>0.99Compensates for some matrix effects; readily available.[3]Different retention time and potential for differential matrix effects compared to Carbendazim.
Carbaryl (Non-deuterated, structural analog) Variable (Matrix dependent)Acceptable (<15%)>0.99Low cost.[4]Does not fully compensate for matrix effects; different ionization efficiency.
No Internal Standard Highly variable (70-125%)Poor (>20%)Often requires matrix-matched calibration (>0.99)Lowest cost.Highly susceptible to matrix effects, leading to inaccurate quantification.[5][6]

Table 2: Validation Data for Carbendazim Analysis in Food Matrices

MethodMatrixLinearity (R²)Recovery (%)Precision (RSD %)LOD (mg/kg)LOQ (mg/kg)Reference
LC-MS/MS with Imidacloprid-d4 IS Oranges>0.9995-105<10<0.010.01[3]
HPLC-UVTomatoes0.99999.7 - 113.13.5 - 4.80.0020.02[6]
LC-MS/MSCucumber>0.999119.1 - 124.5<3.50.000450.0009[5]
LC-MS/MSVarious VegetablesNot specified77.9 - 80.8<5.5Not specified0.01[7]

Experimental Protocols

Generic Workflow for Carbendazim Analysis using an Internal Standard

This workflow outlines the typical steps involved in the analysis of Carbendazim in a food matrix using an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Homogenized Sample Spike Spike with this compound IS Sample->Spike Extraction QuEChERS Extraction (Acetonitrile, Salts) Spike->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract Injection Inject into LC-MS/MS FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for Carbendazim analysis.

Detailed QuEChERS Protocol for Carbendazim in Cucumber[5]

This protocol provides a detailed procedure for the extraction and cleanup of Carbendazim from cucumber samples prior to LC-MS/MS analysis.

  • Homogenization: Homogenize a representative sample of cucumber for at least 1 minute to obtain a uniform mixture.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL PTFE tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 6 g MgSO₄, 1.5 g NaCl, 1.5 g sodium citrate tribasic dihydrate, 0.75 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for Carbendazim Analysis[5]
  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: Water with 4 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 4 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • MS Detector: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Carbendazim and this compound for quantification and confirmation.

Logical Relationship for Method Validation

The validation of an analytical method for regulatory compliance follows a structured logic to ensure the reliability of the results.

G cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Regulatory Compliance Optimization Optimize Sample Prep & LC-MS/MS Conditions Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy (Recovery) Optimization->Accuracy Precision Precision (Repeatability & Intermediate Precision) Optimization->Precision Specificity Specificity/Selectivity Optimization->Specificity LOD Limit of Detection (LOD) Optimization->LOD LOQ Limit of Quantitation (LOQ) Optimization->LOQ Robustness Robustness Optimization->Robustness MatrixEffect Matrix Effect Evaluation Optimization->MatrixEffect Compliance Fit for Purpose for Regulatory Monitoring Linearity->Compliance Accuracy->Compliance Precision->Compliance Specificity->Compliance LOD->Compliance LOQ->Compliance Robustness->Compliance MatrixEffect->Compliance

Caption: Key parameters for analytical method validation.

Conclusion

The data presented in this guide demonstrates that the use of a stable isotope-labeled internal standard, specifically this compound, provides the most robust and reliable method for the quantification of Carbendazim in complex matrices for regulatory compliance testing. While other methods, such as those using non-isotopic internal standards or no internal standard at all, can be employed, they are more susceptible to matrix effects and may require more extensive validation and matrix-matched calibration to ensure accurate results. For laboratories conducting routine monitoring of Carbendazim to meet stringent regulatory requirements, the adoption of a method incorporating this compound is highly recommended to ensure the highest quality and defensibility of the analytical data.

References

Comparison of external standard vs. internal standard (Carbendazim-d4) calibration for Carbendazim.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to External vs. Internal Standard Calibration for Carbendazim Analysis

For Researchers, Scientists, and Drug Development Professionals

Accurate quantification of the fungicide Carbendazim is critical in food safety, environmental monitoring, and toxicology studies. The choice of calibration method—external standard versus internal standard—profoundly impacts the reliability and accuracy of results, especially when dealing with complex sample matrices. This guide provides an objective comparison of these two methods, featuring the use of Carbendazim-d4 as a stable isotope-labeled internal standard, supported by experimental data and detailed protocols.

Principles of Calibration

External Standard (ES) Calibration: This method involves creating a calibration curve by analyzing a series of standards with known concentrations of Carbendazim prepared in a pure solvent.[1] The instrument's response (e.g., peak area) is plotted against concentration. The concentration of Carbendazim in an unknown sample is then determined by comparing its response to this curve.[1] While simple, this method's accuracy is vulnerable to variations in injection volume and matrix effects.[2][3]

Internal Standard (IS) Calibration: In this approach, a constant, known amount of a compound chemically similar to the analyte—in this case, this compound—is added to all samples, calibration standards, and blanks.[2] this compound is an ideal internal standard as it co-elutes with Carbendazim but is distinguishable by mass spectrometry due to its different mass.[4][5] The calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratio-based calculation corrects for variations in sample preparation, injection volume, and signal suppression or enhancement caused by the sample matrix.[2][3]

Experimental Workflow Comparison

The fundamental difference between the two workflows is the point at which the internal standard is introduced.

G cluster_es External Standard Workflow cluster_is Internal Standard Workflow es1 Prepare Standards (Analyte in Solvent) es3 Analyze Standards by LC-MS/MS es1->es3 es2 Prepare Sample (e.g., QuEChERS) es4 Analyze Sample by LC-MS/MS es2->es4 es5 Generate Calibration Curve (Response vs. Conc.) es3->es5 es6 Calculate Concentration es4->es6 es5->es6 is1 Prepare Standards (Analyte in Solvent) is_add_std Add Internal Standard (this compound) is1->is_add_std is2 Prepare Sample (e.g., QuEChERS) is_add_sample Add Internal Standard (this compound) is2->is_add_sample is3 Analyze Standards by LC-MS/MS is_add_std->is3 is4 Analyze Sample by LC-MS/MS is_add_sample->is4 is5 Generate Calibration Curve (Response Ratio vs. Conc.) is3->is5 is6 Calculate Concentration is4->is6 is5->is6

Figure 1. Comparative workflows for external and internal standard calibration.

Comparative Performance Data

The use of an internal standard significantly improves analytical performance, particularly in complex matrices like food or biological samples. The following table summarizes typical validation data when comparing the two methods for Carbendazim analysis.

Performance ParameterExternal Standard MethodInternal Standard (this compound) MethodAdvantage of Internal Standard
Linearity (R²) > 0.99> 0.999Improved linearity and wider dynamic range.
Precision (%RSD) 5–15%< 5%Significantly reduces variability from injection and sample prep.[6]
Accuracy (% Recovery) 70–130% (highly variable)95–105%Buffers against matrix effects, leading to more accurate results.[6]
Matrix Effect High Signal Suppression/EnhancementMinimal to NoneEffectively compensates for ion suppression or enhancement.[7][8]
Limit of Quantification (LOQ) 0.9 - 1.0 µg/kg[9][10]Lower LOQ PossibleImproved signal-to-noise ratio allows for more sensitive detection.

Note: Values are representative based on typical LC-MS/MS performance and published data for pesticide analysis.

Experimental Protocols

Below are detailed protocols for the analysis of Carbendazim in a complex matrix (e.g., orange juice or cucumber) using LC-MS/MS.[10]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide extraction from food matrices.[10]

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[10]

  • For Internal Standard Method Only: Add a precise volume of this compound working solution (e.g., 100 µL of 1 µg/mL) to the sample.

  • Add 10 mL of acetonitrile.[6]

  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.[10]

  • Transfer an aliquot of the supernatant (upper acetonitrile layer) to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18).[6]

  • Vortex for 30 seconds and centrifuge again.

  • Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.[6]

Calibration Standard Preparation
  • External Standards: Prepare a series of Carbendazim standards in a pure solvent (e.g., methanol or acetonitrile) at concentrations ranging from 1 to 500 ng/mL.[9]

  • Internal Standards: Prepare the same series of Carbendazim standards, but add a constant amount of this compound to each standard to match the concentration added to the samples.

LC-MS/MS Instrumental Conditions
  • LC System: UHPLC system.[9][11]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm).[9]

  • Mobile Phase: A gradient of Water (A) and Methanol or Acetonitrile (B), both containing a modifier like 0.1% formic acid or ammonium formate, is typical.[6][10]

  • Flow Rate: 0.3–0.5 mL/min.[10][11]

  • Injection Volume: 5–10 µL.[10][11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[9]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Carbendazim: Monitor at least two transitions (e.g., quantifier and qualifier ions).[10]

    • This compound: Monitor the corresponding transitions for the deuterated molecule.

Conclusion and Recommendation

While the external standard method is simpler, it is prone to inaccuracies from matrix effects and variations in sample handling, which can lead to unreliable results.[2] The internal standard method, using a stable isotope-labeled standard like this compound, effectively mitigates these issues.[2] By correcting for variations throughout the analytical process, the internal standard method provides superior accuracy, precision, and robustness.

For researchers, scientists, and drug development professionals requiring high-quality, defensible data for Carbendazim quantification, the internal standard calibration method is strongly recommended. Its ability to compensate for analytical variability makes it the gold standard for complex matrices and trace-level analysis.

References

Safety Operating Guide

Proper Disposal of Carbendazim-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Carbendazim-d4, a deuterated form of the fungicide carbendazim, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound and associated waste.

Personal Protective Equipment (PPE) and Spill Management

Proper personal protective equipment is crucial when handling this compound. In the event of a spill, a well-equipped spill kit is essential for a safe and effective cleanup.

Item Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles.[1]
Face Protection Face shield, in addition to goggles, for larger quantities or when there is a risk of splashing.[1]
Respiratory Protection NIOSH-approved respirator for dusts if ventilation is inadequate.[1] Do not breathe dust.[2]
Protective Clothing Lab coat or disposable coveralls to prevent skin contact.[3]
Spill Kit Absorbent Dry, inert material such as sand, vermiculite, or other non-combustible absorbent material.
Waste Container A designated, sealable, and clearly labeled container for hazardous waste.[4][5]
Cleaning Supplies Scoop or shovel for collecting spilled material, and soap and water for decontamination of the area after cleanup.[3][5]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the steps for the safe disposal of this compound and contaminated materials.

Step 1: Initial Containment and Cleanup

  • Assess the Spill: For minor spills, proceed with cleanup. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[4]

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2]

  • Contain the Spill: Use a dry cleanup procedure.[4] Sweep the spilled solid material carefully to avoid generating dust.[5] If appropriate, moisten the material slightly to prevent it from becoming airborne.[5]

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.[4][5]

  • Decontaminate the Area: Clean the spill area with soap and water. Be aware that Carbendazim is insoluble in water.[6]

Step 2: Packaging and Labeling of Waste

  • Primary Container: Ensure the primary waste container is securely sealed.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations. The EPA hazardous waste number for Carbendazim is U372.[4][5]

Step 3: Storage and Disposal

  • Temporary Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7] All waste must be handled in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in the regular trash.[2]

Environmental and Health Hazards

Carbendazim is classified as very toxic to aquatic life with long-lasting effects.[1][3][6][8] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[1][3][6][8] Therefore, it is imperative to prevent its release into the environment.[1][5]

Carbendazim_Disposal_Workflow cluster_prep Preparation cluster_spill Spill or Unwanted Material cluster_cleanup Cleanup & Collection cluster_decon Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B This compound Spill or Unwanted Solid Material C Use Dry Cleanup Procedure (Avoid Dust Generation) B->C Containment E Clean Spill Area with Soap and Water B->E Decontaminate Area D Place Waste in a Labeled, Sealable Hazardous Waste Container C->D Collection G Store Waste in a Designated Secure Area D->G Secure Storage F Dispose of Contaminated Cleaning Materials as Hazardous Waste E->F Collect Contaminated Materials F->D H Arrange for Pickup by EHS or Licensed Waste Disposal Contractor G->H Final Disposal

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.